Propyl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Propyl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic quinoline derivative characterized by a fused dihydroquinoline and cyclohexanone ring system. Key structural features include:
- Substituents: A 4-ethoxyphenyl group at position 4, a 4-methoxyphenyl group at position 7, and a methyl group at position 2.
- Ester moiety: A propyl ester at position 3.
This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, known for diverse biological activities such as calcium channel modulation, antioxidant effects, and antimicrobial properties .
Properties
IUPAC Name |
propyl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-5-15-35-29(32)26-18(3)30-24-16-21(19-7-11-22(33-4)12-8-19)17-25(31)28(24)27(26)20-9-13-23(14-10-20)34-6-2/h7-14,21,27,30H,5-6,15-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYBTVQKLHFLMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OCC)C(=O)CC(C2)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386443 | |
| Record name | ST50709731 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5707-27-7 | |
| Record name | ST50709731 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,2-bis(methoxymethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with aromatic aldehydes in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Properties
The hexahydroquinoline derivatives exhibit a range of pharmacological activities. Studies have highlighted several key applications:
1. Anticancer Activity
Research indicates that derivatives of hexahydroquinoline possess significant anticancer properties. For example, compounds similar to propyl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo have shown effectiveness in overcoming multidrug resistance (MDR) in cancer cells by modulating the activity of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp) . This modulation can enhance the efficacy of conventional chemotherapeutic agents.
2. Antiviral Properties
Certain studies have reported that hexahydroquinoline derivatives exhibit antiviral activity against HIV and other viruses. The structural modifications in these compounds may enhance their interaction with viral proteins or inhibit viral replication mechanisms .
3. Antibacterial and Antifungal Effects
Compounds within this class have also demonstrated antibacterial and antifungal activities. They can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
4. Neuroprotective Effects
There is growing evidence that some hexahydroquinoline derivatives can provide neuroprotective benefits. Their ability to cross the blood-brain barrier allows them to exert effects on neurodegenerative diseases by reducing oxidative stress and inflammation .
Case Studies
Several case studies illustrate the applications of propyl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate:
Mechanism of Action
The mechanism of action of Propyl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table compares the target compound with analogs differing in substituents or ester groups:
*Calculated based on molecular formula.
Key Observations:
Ester Group Influence: Propyl vs. Cyclohexyl Ester: Cyclohexyl esters () introduce steric bulk, which may hinder enzymatic hydrolysis, prolonging metabolic stability .
Substituent Effects: Ethoxy vs. Fluorine Substituents: Fluorine at position 4 () enhances electronic stability and bioavailability due to its electronegativity . Hydroxyl Groups: Hydroxyphenyl derivatives () exhibit hydrogen bonding, improving solubility but reducing metabolic stability .
Crystallographic Behavior: Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate () forms infinite chains via N–H⋯O hydrogen bonds, stabilizing its crystal lattice . The target compound’s ethoxy group may disrupt such interactions, altering crystallization patterns.
Biological Activity
Propyl 4-(4-ethoxyphenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 5707-27-7) is a synthetic compound belonging to the class of hexahydroquinoline derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 475.57 g/mol. It features multiple aromatic rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 475.57 g/mol |
| Density | 1.2 g/cm³ |
| Boiling Point | 626.5 °C at 760 mmHg |
| Flash Point | 332.7 °C |
Anticancer Properties
Recent studies have indicated that hexahydroquinoline derivatives exhibit significant anticancer activity. For instance, a study demonstrated that compounds similar to this compound can induce apoptosis in various cancer cell lines through the activation of caspases and inhibition of NF-kB signaling pathways .
Case Study:
In vitro assays on A549 lung cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptosis markers. The activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK was also noted, suggesting a mechanism involving stress response pathways .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its effects on cytokine production and inflammatory mediators. Research indicates that it can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
Table: Inflammatory Cytokine Levels Post-Treatment
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 250 | 150 |
| IL-6 | 300 | 180 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It affects key signaling pathways such as NF-kB and MAPK pathways.
- Induction of Apoptosis : By activating caspases and other apoptotic markers.
Q & A
What are the common synthetic routes for this hexahydroquinoline derivative, and how do reaction conditions influence yield?
Basic
The compound is typically synthesized via a multi-component Hantzsch reaction, involving a β-ketoester (e.g., propyl acetoacetate), aldehydes (4-ethoxybenzaldehyde and 4-methoxybenzaldehyde), and ammonium acetate. Solvent choice (e.g., ethanol or methanol) and catalysts (e.g., p-toluenesulfonic acid) significantly affect yield. For example, refluxing in ethanol at 80°C for 6–8 hours under acidic conditions often achieves yields of 60–75% .
Advanced
Optimization can involve microwave-assisted synthesis to reduce reaction time (e.g., 20 minutes at 120°C) or ionic liquid catalysts for greener chemistry. Substituent effects (e.g., electron-donating groups like methoxy) on the aldehyde components may alter cyclization kinetics. Monitoring intermediates via HPLC-MS helps identify bottlenecks in multi-step pathways .
What spectroscopic and crystallographic methods are critical for structural validation?
Basic
Routine characterization includes / NMR to confirm proton environments and carbonyl groups. IR spectroscopy verifies the C=O stretch (~1700 cm) and NH/OH stretches. Mass spectrometry (ESI-MS) confirms molecular ion peaks .
Advanced
Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or OLEX2 resolves stereochemistry and ring puckering. For example, Cremer-Pople parameters (e.g., puckering amplitude ) quantify nonplanar distortions in the hexahydroquinoline core . Hydrogen-bonding patterns (graph-set analysis) in crystal lattices can be mapped using SHELXPRO to understand supramolecular packing .
How can conflicting spectroscopic data (e.g., NMR shifts) be resolved?
Basic
Ambiguities in NMR assignments (e.g., overlapping aromatic protons) are addressed by 2D techniques (COSY, HSQC, HMBC). For instance, HMBC correlations between methoxy protons and quaternary carbons distinguish substituent positions .
Advanced
Dynamic NMR (DNMR) at variable temperatures resolves conformational exchange in solution. Computational NMR prediction tools (e.g., DFT with B3LYP/6-311+G(d,p)) compare theoretical vs. experimental shifts to validate assignments .
What computational approaches predict the compound’s reactivity and electronic properties?
Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MESP) maps identify regions prone to hydrogen bonding or π-π stacking. TD-DFT models UV-Vis spectra for comparison with experimental data .
How do crystallographic software tools (e.g., SHELXL) address structural refinement challenges?
Advanced
SHELXL refines anisotropic displacement parameters (ADPs) for heavy atoms and handles twinning in low-symmetry space groups. For disordered solvent molecules, PART and EADP instructions partition occupancy. OLEX2’s graphical interface aids in visualizing hydrogen bonds and generating publication-ready CIF files .
What pharmacological screening strategies are suitable for this compound?
Basic
In vitro assays (e.g., enzyme inhibition using acetylcholinesterase or COX-2) at 10–100 μM concentrations identify bioactivity. Cytotoxicity is assessed via MTT assays on mammalian cell lines .
Advanced
Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). MD simulations (GROMACS) evaluate ligand-receptor stability over 100 ns trajectories. Synchrotron-based microspectroscopy probes intracellular distribution in live cells .
How do substituents (ethoxy vs. methoxy) influence the compound’s physicochemical properties?
Basic
Methoxy groups enhance lipophilicity (logP ↑) compared to ethoxy, affecting membrane permeability. HPLC retention times correlate with substituent polarity .
Advanced
X-ray charge density analysis quantifies substituent effects on electron density at the carbonyl oxygen. Differential Scanning Calorimetry (DSC) measures melting point variations due to packing efficiency differences in crystals .
What strategies mitigate synthesis byproducts in multi-component reactions?
Advanced
Design of Experiments (DoE) with factorial analysis optimizes stoichiometry, temperature, and catalyst loading. LC-MS/MS monitors side reactions (e.g., Knoevenagel condensation byproducts). Column chromatography with gradient elution (hexane:EtOAc) isolates the target compound from diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
